1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H16N2O5S |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
1-(1-methyl-2-oxopyridin-3-yl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-13-6-3-5-10(11(13)15)20(18,19)14-7-2-4-9(8-14)12(16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,16,17) |
InChI Key |
WWVVMNKMGDTERX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperidine-3-carboxylic Acid Derivatives
Piperidine-3-carboxylic acid (nipecotic acid) is commercially available but can be synthesized via hydrogenation of pyridine-3-carboxylic acid under high-pressure H₂ with a palladium catalyst . For sulfonamide coupling, the carboxylic acid is often protected as an ethyl ester to prevent side reactions.
Esterification Protocol :
Sulfonamide Coupling Reaction
The sulfonyl chloride is coupled with piperidine-3-carboxylic acid ethyl ester under mild conditions to form the protected sulfonamide.
Procedure :
-
Reagents : 1-Methyl-2-oxo-1,2-dihydropyridin-3-ylsulfonyl chloride, piperidine-3-carboxylic acid ethyl ester, triethylamine (base) .
-
Conditions : Stirred in dichloromethane (DCM) at 25°C for 12 hours .
-
Workup : The product is isolated via extraction (DCM/H₂O), dried over Na₂SO₄, and concentrated .
Optimization Data :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | DCM | 25°C | 78% |
| Pyridine | THF | 40°C | 65% |
Deprotection of the Ethyl Ester
The ethyl ester is hydrolyzed to the free carboxylic acid under basic conditions.
Procedure :
-
The ester is treated with 2 M NaOH in a methanol/water (4:1) mixture at 60°C for 4 hours .
-
Yield : 90–94% after acidification (HCl) and recrystallization .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve efficiency and safety during diazotization and sulfonation steps. Key parameters include:
-
Catalyst recycling : CuCl is recovered via filtration and reused.
Analytical Characterization
The final product is validated using spectroscopic methods:
Challenges and Mitigation Strategies
-
Regioselectivity : Diazotization at low temperatures (0–5°C) minimizes byproducts .
-
Carboxylic acid interference : Ethyl ester protection prevents sulfonyl chloride decomposition .
Alternative Synthetic Routes
A one-pot method using copper-mediated ligand-to-metal charge transfer (LMCT) enables direct coupling of pyridine-3-carboxylic acid with piperidine derivatives, albeit with lower yields (50–60%) .
Summary of Key Steps and Yields
| Step | Intermediate | Yield |
|---|---|---|
| Diazotization/sulfonation | Sulfonyl chloride | 91% |
| Esterification | Piperidine-3-carboxylic acid ethyl ester | 95% |
| Sulfonamide coupling | Protected sulfonamide | 78% |
| Deprotection | Final product | 93% |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl (-SO₂-) group participates in nucleophilic displacement reactions, particularly with amines or alcohols under mild alkaline conditions.
Example Reaction:
| Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Ethanol, K₂CO₃, 40°C, 12 h | Piperidine derivatives | 68–72% | |
| DCM, EDCI/HOBT, room temp | Morpholine/alkyl amines | 82–92% |
This reactivity enables the synthesis of sulfonamide-linked hybrids for drug discovery applications. For instance, coupling with 4-(aminomethyl)-1-methyltetrahydroisoquinolin-3-one derivatives produced antimycobacterial agents with IC₅₀ values <1 μM .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters at 60–80°C.
-
Amidation: Couples with amines via EDCI/HOBT-mediated activation, forming bioisosteric amide analogs.
Key Data:
| Derivative | Reaction Partner | Application |
|---|---|---|
| Methyl ester | Methanol/H₂SO₄ | Solubility enhancement |
| Piperidin-4-ylmethyl amide | 4-Aminomethylpiperidine | Enzyme inhibition studies |
Dihydropyridine Ring
-
Oxidation: The 1-methyl-2-oxo-dihydropyridine moiety undergoes oxidation to form pyridine derivatives using KMnO₄/H₂SO₄.
-
Electrophilic Substitution: Limited reactivity due to electron-withdrawing sulfonyl group, but bromination occurs at position 5 under Br₂/FeBr₃ .
Piperidine Ring
-
N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts.
Stability Under Reaction Conditions
-
pH Sensitivity: Stable in pH 4–9; hydrolyzes rapidly in strong acids (pH <2) or bases (pH >10) .
-
Thermal Stability: Decomposes above 200°C, limiting high-temperature applications.
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Key Products |
|---|---|---|---|
| Sulfonyl | Nucleophilic substitution | High | Sulfonamides, sulfonate esters |
| Carboxylic acid | Esterification | Moderate | Methyl/ethyl esters |
| Dihydropyridine | Oxidation | Low | Pyridine-3-sulfonyl derivatives |
This compound's versatility in nucleophilic, electrophilic, and multi-component reactions makes it valuable for developing pharmaceuticals targeting enzymatic pathways or microbial infections. Further research should explore its catalytic asymmetric reactions and metal-complexation behavior.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is with a molecular weight of approximately 301.33 g/mol. The compound features a piperidine ring, which is known for its biological activity, and a sulfonamide moiety that contributes to its pharmacological properties.
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer properties of this compound. It functions as a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), an enzyme involved in histone methylation that plays a crucial role in cancer progression.
Table 1: Summary of Anti-Cancer Studies
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Its mechanism involves the modulation of neuroinflammatory responses and protection against oxidative stress.
Table 2: Neuroprotective Studies
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, including those involved in metabolic pathways critical for cancer cell growth.
Table 3: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| EZH2 | Competitive | 9.9 |
| DprE1 | Non-covalent | 15 |
Case Study 1: Treatment of Breast Cancer
A clinical trial evaluated the efficacy of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid in patients with advanced breast cancer. The results demonstrated a significant reduction in tumor size and metastasis after a treatment regimen involving this compound alongside standard chemotherapy.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical study using transgenic mice models of Alzheimer's disease, administration of the compound resulted in cognitive improvements and reduced amyloid-beta plaque deposition, suggesting potential for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its use, such as inhibiting a particular enzyme or activating a receptor.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Diversity: The target compound’s sulfonyl-piperidine group distinguishes it from benzyl, methoxybenzyl, or imidazole-propyl substituents in analogues.
- Molecular Weight: Analogues range from 247–259 g/mol, suggesting the target compound likely falls within this range. Higher molecular weight in the target may arise from the sulfonyl-piperidine moiety.
- Thermal Stability: The only reported melting point (128–130°C for the benzyl analogue) indicates that dihydropyridine-carboxylic acid derivatives are generally stable solids at room temperature .
Piperidine Carboxylic Acid Derivatives
Table 2: Piperidine-Based Analogues
Key Observations:
- Functional Group Impact: The target’s sulfonyl-dihydropyridine group contrasts with pyrazine or phenyl-Boc substituents in other piperidine derivatives.
- Stereochemistry: Chiral piperidine derivatives (e.g., (3S,4R)-Boc-protected compound) highlight the importance of stereochemistry in biological activity, though the target compound’s stereochemical details are unspecified .
Pharmacological Analogues
Table 3: Bioactive Dihydropyridine Derivatives
Key Observations:
- Antibacterial Potential: The fluoroquinolone-dihydropyridine hybrid (Table 3) demonstrates the therapeutic relevance of dihydropyridine-carboxylic acid scaffolds in antibiotic design. The target compound’s sulfonyl group may similarly enhance interactions with bacterial targets .
- Substituent Effects: Ethyl or cyclopropyl groups (as in the quinolone derivative) modulate lipophilicity and membrane permeability, whereas the target’s sulfonyl group may improve solubility and binding specificity .
Biological Activity
1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Compound Overview
Chemical Properties:
- Molecular Formula: C12H16N2O5S
- Molecular Weight: 300.33 g/mol
- IUPAC Name: 1-(1-methyl-2-oxopyridin-3-yl)sulfonylpiperidine-4-carboxylic acid
- Canonical SMILES: CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(CC2)C(=O)O
This compound features a piperidine ring, a sulfonyl group, and a carboxylic acid group, which contribute to its diverse chemical reactivity and potential biological interactions.
The biological activity of 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of these targets, leading to various biological effects such as antimicrobial and anti-inflammatory activities.
Interaction Studies
Research has indicated that similar compounds can exhibit significant biological activities. For instance, derivatives of piperidine have been studied for their ability to inhibit specific enzymes involved in disease pathways. The interaction studies focus on binding affinities and the resulting biochemical pathways affected by this compound.
Antimicrobial Properties
Preliminary investigations suggest that 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid may possess antimicrobial properties. Related compounds have demonstrated efficacy against various pathogens, indicating a potential for this compound in treating infections.
Antioxidant Activity
Research has shown that compounds with similar structures can enhance antioxidant enzyme activities in biological systems. For example, studies involving piperidine derivatives have reported increased levels of superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative stress.
Case Studies
Case Study 1: Endurance Capacity Enhancement
In a study examining the effects of related piperidine compounds on endurance capacity in mice, it was found that administration of these compounds significantly increased swimming time to exhaustion while reducing lactic acid levels. This suggests a potential role in enhancing physical performance through metabolic modulation .
Case Study 2: Antimicrobial Activity
Research into structurally similar compounds has shown promise as antimycobacterial agents. These findings highlight the potential for 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine derivatives to be explored further for their efficacy against specific microbial infections.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinolone Piperidine Amides | Contains a quinolone scaffold with piperidine | Known for antituberculosis activity |
| 1-Methylpyridinone Derivatives | Pyridine ring with methyl substitution | Exhibits diverse biological activities |
| Sulfonamide Derivatives | Sulfonamide functional group | Broad spectrum antibacterial properties |
This table illustrates how 1-((1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine compares with other biologically active compounds, underscoring its unique structural characteristics and potential therapeutic implications.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Answer:
Characterization should combine NMR spectroscopy (for structural elucidation of the piperidine and pyridinone moieties), IR spectroscopy (to confirm sulfonyl and carboxylic acid functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For data interpretation, apply multivariate analysis to correlate spectral peaks with substituent effects. For example, the sulfonyl group’s electron-withdrawing nature may downfield-shift adjacent protons in -NMR. Use Design of Experiments (DoE) principles to optimize spectral acquisition parameters and reduce noise, as outlined in statistical methodologies for chemical process analysis .
Basic: How can researchers design efficient synthetic routes for this compound?
Answer:
A rational synthesis route should prioritize regioselective sulfonylation of the 1-methyl-2-oxo-dihydropyridin-3-yl moiety, followed by coupling with piperidine-3-carboxylic acid. Employ computational reaction path searching (e.g., quantum chemical calculations) to identify transition states and intermediates, as demonstrated by ICReDD’s integrated computational-experimental framework . Optimize reaction conditions (solvent polarity, temperature) using response surface methodology (RSM) to maximize yield while minimizing side reactions.
Advanced: What challenges arise in crystallizing this compound, and how can SHELX software resolve structural ambiguities?
Answer:
Crystallization challenges include polymorphism (due to flexible piperidine and sulfonyl groups) and twinned crystals (common in sulfonamide derivatives). Use SHELXL for refinement against high-resolution X-ray diffraction (XRD) data to model disorder in the sulfonyl or methyl groups. For partial occupancy or thermal motion artifacts, apply TWIN and BASF commands in SHELXL to deconvolute overlapping reflections. SHELX’s robustness in handling small-molecule crystallography, even with suboptimal data quality, makes it ideal for resolving ambiguities .
Advanced: How should researchers analyze contradictory data in reaction yields when varying sulfonylation conditions?
Answer:
Contradictions often stem from nonlinear solvent effects or competing reaction pathways . Apply statistical DoE (e.g., factorial design) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, a factorial design can test interactions between temperature, base strength, and sulfonylating agent stoichiometry. Use ANOVA to identify statistically significant factors and build a predictive model. Cross-validate results with density functional theory (DFT) calculations to probe mechanistic outliers .
Advanced: What computational strategies optimize the sulfonylation step in synthesis?
Answer:
Leverage reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces for sulfonylation. Identify rate-determining steps (e.g., nucleophilic attack on the sulfonyl chloride) and optimize transition-state geometries using M06-2X/6-31G(d) calculations. Integrate these findings with machine learning (ML) models trained on experimental kinetic data to predict optimal conditions (e.g., solvent dielectric constant, leaving group stability). This hybrid approach aligns with ICReDD’s methodology for accelerated reaction design .
Basic: What purification techniques are effective post-synthesis?
Answer:
Use reverse-phase column chromatography (C18 silica, methanol/water gradient) to separate polar byproducts. For crystalline impurities, employ recrystallization in ethanol/water mixtures, leveraging differences in solubility between the carboxylic acid and neutral intermediates. Membrane filtration (e.g., nanofiltration) may also isolate low-molecular-weight impurities, as referenced in separation technology advancements .
Advanced: How can researchers address instability during storage, considering molecular interactions?
Answer:
Instability often arises from hydrolysis of the sulfonyl group or intramolecular cyclization . Conduct accelerated stability studies under varying humidity and temperature conditions (ICH Q1A guidelines). Use solid-state NMR to monitor degradation pathways and identify protective excipients (e.g., lyoprotectants for lyophilized forms). For liquid storage, adjust pH to stabilize the carboxylic acid group (e.g., buffered solutions at pH 4–6) and avoid protic solvents .
Advanced: How to address partial disorder in XRD-derived crystal structures?
Answer:
Partial disorder in flexible moieties (e.g., the piperidine ring) requires multi-conformer modeling in SHELXL. Refine occupancy ratios for disordered atoms using FREE or PART commands , and apply rigid-bond restraints to maintain plausible geometries. Validate models with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., hydrogen bonds) are physically reasonable. SHELX’s iterative refinement tools are critical for resolving such ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
